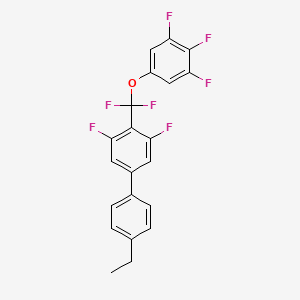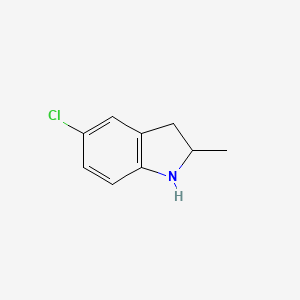
5-chloro-2-methyl-2,3-dihydro-1H-indole
概要
説明
5-chloro-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of compounds known as indolines . These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The synthesis of indole derivatives has been a focus of the chemical community due to their various biologically vital properties .科学的研究の応用
-
Pharmaceutical Research
- Summary of Application : Indole derivatives have been found to be biologically active compounds useful in the treatment of various health disorders, including cancer and microbial infections .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. For example, some derivatives might be used as part of a pharmaceutical compound, while others might be used in laboratory research .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Chemical Synthesis
- Summary of Application : Indole derivatives are often used in chemical synthesis due to their reactivity and versatility .
- Methods of Application : The methods of application can include various chemical reactions, such as intramolecular coupling .
- Results or Outcomes : The outcomes of these reactions can include the creation of new compounds with potential applications in various fields .
-
Antiviral Research
- Summary of Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as potential antiviral agents .
- Methods of Application : These derivatives were prepared and tested for their inhibitory activity against various viruses .
- Results or Outcomes : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC 50 value of 7.53 μmol/L .
-
Anti-inflammatory Research
- Summary of Application : Indole derivatives have been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Anticancer Research
- Summary of Application : Indole derivatives have been found to possess anticancer properties, which could be useful in the treatment of various types of cancer .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Antimicrobial Research
- Summary of Application : Indole derivatives have been found to possess antimicrobial properties, which could be useful in the treatment of various microbial infections .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Anti-HIV Research
- Summary of Application : Indole derivatives have been found to possess anti-HIV properties, which could be useful in the treatment of HIV .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Antioxidant Research
- Summary of Application : Indole derivatives have been found to possess antioxidant properties, which could be useful in the treatment of various conditions related to oxidative stress .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Antitubercular Research
- Summary of Application : Indole derivatives have been found to possess antitubercular properties, which could be useful in the treatment of tuberculosis .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Antidiabetic Research
- Summary of Application : Indole derivatives have been found to possess antidiabetic properties, which could be useful in the treatment of diabetes .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Antimalarial Research
- Summary of Application : Indole derivatives have been found to possess antimalarial properties, which could be useful in the treatment of malaria .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
-
Anticholinesterase Research
- Summary of Application : Indole derivatives have been found to possess anticholinesterase properties, which could be useful in the treatment of various conditions related to cholinesterase .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The results also vary widely. In some cases, indole derivatives have been found to be effective in treating certain conditions, while in other cases, they may have shown promise in preliminary studies but require further research .
将来の方向性
特性
IUPAC Name |
5-chloro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPGQVKFLTDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,3-dihydro-1H-indole | |
CAS RN |
68579-13-5 | |
| Record name | 5-chloro-2-methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)
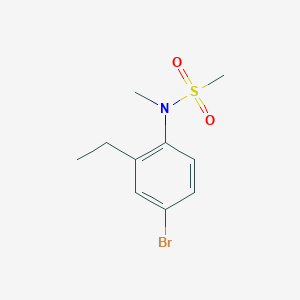
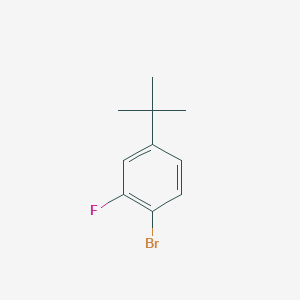
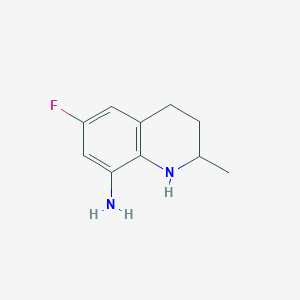
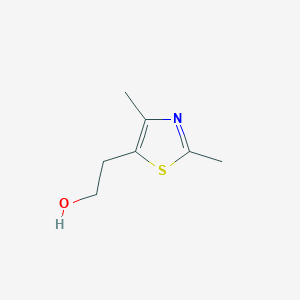
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
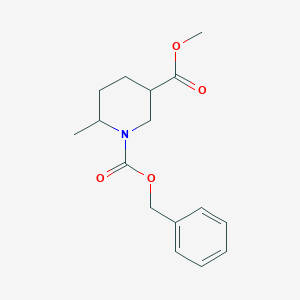
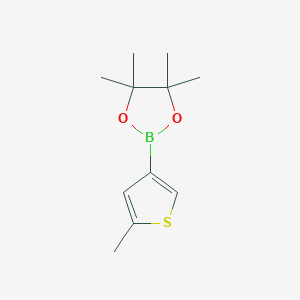
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
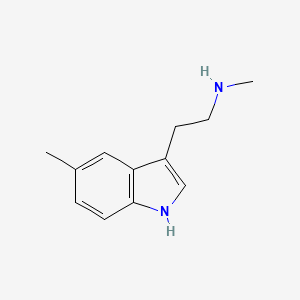
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
